molecular formula C14H17ClN4O3 B1256676 Des-5-Propoxy Paichongding-5-ol

Des-5-Propoxy Paichongding-5-ol

Cat. No.: B1256676
M. Wt: 324.76 g/mol
InChI Key: SJFPJGQQUXJYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-5-Propoxy Paichongding-5-ol is an organic compound with a complex structure It is characterized by the presence of a chloropyridinyl group, a nitro group, and a hexahydroimidazopyridine ring system

Preparation Methods

The synthesis of Des-5-Propoxy Paichongding-5-ol typically involves multiple steps. The starting material is often 6-chloropyridine, which undergoes a series of reactions including nitration, methylation, and cyclization to form the desired product. The reaction conditions may vary, but common reagents include nitric acid for nitration and methyl iodide for methylation. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Des-5-Propoxy Paichongding-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Des-5-Propoxy Paichongding-5-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloropyridinyl group can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

    Imidacloprid: This compound also contains a chloropyridinyl group and is used as an insecticide. It differs in its specific structure and applications.

    N-((6-Chloropyridin-3-yl)methyl)methylamine: This compound is structurally related but lacks the nitro group and the hexahydroimidazopyridine ring system.

    6-Chloropyridin-2-ol: This compound shares the chloropyridinyl group but has a simpler structure and different chemical properties.

The uniqueness of Des-5-Propoxy Paichongding-5-ol lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties [2][2] .

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-7-methyl-8-nitro-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O3/c1-9-6-12(20)18-5-4-17(14(18)13(9)19(21)22)8-10-2-3-11(15)16-7-10/h2-3,7,9,12,20H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFPJGQQUXJYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2CCN(C2=C1[N+](=O)[O-])CC3=CN=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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